![molecular formula C12H14BrN3O B1488057 5-Bromo-3-(piperazin-1-ylméthyl)benzo[d]isoxazole CAS No. 2098083-85-1](/img/structure/B1488057.png)
5-Bromo-3-(piperazin-1-ylméthyl)benzo[d]isoxazole
Vue d'ensemble
Description
5-Bromo-3-(piperazin-1-ylmethyl)benzo[d]isoxazole is a useful research compound. Its molecular formula is C12H14BrN3O and its molecular weight is 296.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-3-(piperazin-1-ylmethyl)benzo[d]isoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-3-(piperazin-1-ylmethyl)benzo[d]isoxazole including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antifongique
Les composés contenant la structure 5-Bromo-3-(piperazin-1-ylméthyl)benzo[d]isoxazole ont montré une activité antifongique modérée contre certaines souches de Candida, telles que C. albicans et C. galibrata .
Tests pharmaceutiques
Ce composé est disponible à l'achat en tant que standard de référence pour les tests pharmaceutiques, garantissant des résultats précis dans les tests de qualité et les dosages .
Agents antituberculeux
Des dérivés de ce composé ont été synthétisés en tant qu'agents antituberculeux potentiels contre la souche Mycobacterium tuberculosis H37Rv .
Mécanisme D'action
Target of Action
Isoxazole derivatives, to which this compound belongs, have been known to exhibit a wide spectrum of biological activities .
Mode of Action
Isoxazole derivatives have been reported to interact with various biological targets, leading to different therapeutic effects .
Biochemical Pathways
Isoxazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Isoxazole derivatives have been associated with a variety of therapeutic effects .
Action Environment
Such factors can significantly impact the effectiveness of therapeutic compounds .
Analyse Biochimique
Biochemical Properties
5-Bromo-3-(piperazin-1-ylmethyl)benzo[d]isoxazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, it binds to specific proteins, altering their conformation and activity, which can lead to changes in cellular processes .
Cellular Effects
The effects of 5-Bromo-3-(piperazin-1-ylmethyl)benzo[d]isoxazole on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules, leading to altered cell proliferation and apoptosis . Furthermore, it affects the expression of genes involved in cell cycle regulation, thereby impacting cellular growth and differentiation .
Molecular Mechanism
At the molecular level, 5-Bromo-3-(piperazin-1-ylmethyl)benzo[d]isoxazole exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . This binding can result in changes in gene expression, which in turn affects various cellular functions. For instance, the compound’s interaction with inflammatory enzymes can lead to reduced production of pro-inflammatory cytokines .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-3-(piperazin-1-ylmethyl)benzo[d]isoxazole have been studied over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, maintaining its biological activity over extended periods . Its degradation products can also have significant effects on cells, necessitating careful monitoring during experiments .
Dosage Effects in Animal Models
The effects of 5-Bromo-3-(piperazin-1-ylmethyl)benzo[d]isoxazole vary with different dosages in animal models. At lower doses, the compound has been observed to exert beneficial effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
5-Bromo-3-(piperazin-1-ylmethyl)benzo[d]isoxazole is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the production of various metabolites . These metabolites can have distinct biological activities, influencing metabolic flux and metabolite levels within cells . Understanding these pathways is crucial for predicting the compound’s effects and potential side effects .
Transport and Distribution
The transport and distribution of 5-Bromo-3-(piperazin-1-ylmethyl)benzo[d]isoxazole within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, it may preferentially accumulate in certain tissues, enhancing its therapeutic effects while minimizing systemic toxicity .
Subcellular Localization
The subcellular localization of 5-Bromo-3-(piperazin-1-ylmethyl)benzo[d]isoxazole is a key factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biological activity . For example, its presence in the nucleus may affect gene expression, while its localization in the cytoplasm may impact signaling pathways .
Propriétés
IUPAC Name |
5-bromo-3-(piperazin-1-ylmethyl)-1,2-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O/c13-9-1-2-12-10(7-9)11(15-17-12)8-16-5-3-14-4-6-16/h1-2,7,14H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVRYYPGTZOQQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NOC3=C2C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


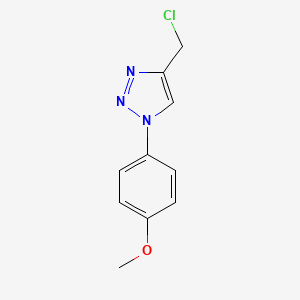
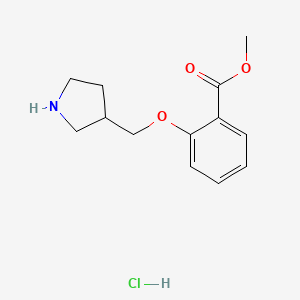
![4-[2-(2-Methoxyethoxy)ethyl]piperidine hydrochloride](/img/structure/B1487978.png)
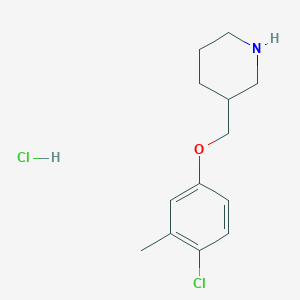


![3-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1487987.png)
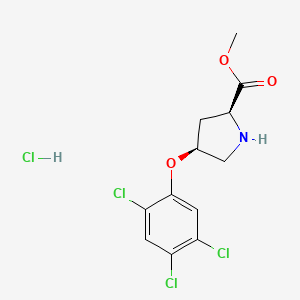
![3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1487990.png)
![Methyl (2S,4S)-4-[2-(methoxycarbonyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1487993.png)
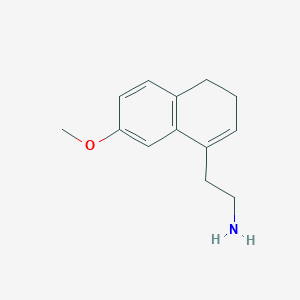
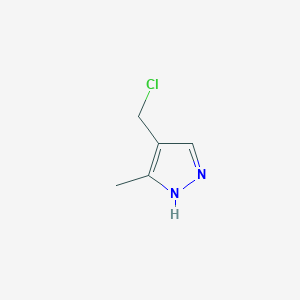
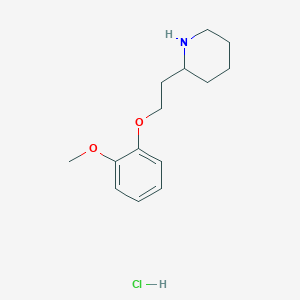
![3-[(2-Methylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1487997.png)
